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Cat. No.: S1525418
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Chemical Compound Profile

(DHQD)₂PYR, scientifically known as Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a

chiral bis-cinchona alkaloid derivative that serves as a privileged catalyst in asymmetric synthesis. This

compound has established itself as particularly valuable for constructing complex molecular architectures

found in natural products like okadaic acid [1] [2].

Table 1: Fundamental Chemical Properties of (DHQD)₂PYR

Property Specification

CAS Number 149725-81-5

Molecular Formula C₅₆H₆₀N₆O₄

Molecular Weight 881.11 g/mol

Melting Point 247-250 °C (lit.)

Optical Activity [α]²⁰/D +390° (c = 1.2 in methanol)

Storage Conditions Under inert gas (N₂ or Ar) at 2-8°C
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Property Specification

Hazard Statements H315-H319-H335 (Causes skin/eye irritation, respiratory irritation)

The molecular architecture of (DHQD)₂PYR features dual dihydroquinidine units connected through a

2,5-diphenylpyrimidine bridge, creating a C₂-symmetric chiral environment essential for achieving high

enantioselectivity in catalytic transformations [3] [1]. This rigid three-dimensional structure provides well-

defined binding pockets that enable selective recognition of prochiral substrates through a complex network

of non-covalent interactions.

Catalytic Applications in Natural Product Synthesis

Role in Okadaic Acid Synthesis

Okadaic acid (C₄₄H₆₈O₁₃, MW: 805.015 g·mol⁻¹) is a complex polyether marine toxin that potently

inhibits protein phosphatases PP1 and PP2A [4]. Its sophisticated molecular structure contains multiple

stereocenters and fused oxygen heterocycles, presenting significant synthetic challenges. (DHQD)₂PYR

has emerged as a key catalytic tool for establishing critical stereocenters in okadaic acid's synthetic sequence,

particularly through asymmetric dihydroxylation and semi-pinacol rearrangement reactions [2] [5].

The strategic importance of (DHQD)₂PYR in okadaic acid synthesis stems from its ability to differentiate

between enantiotopic faces of polyene intermediates, enabling installation of the required absolute

configuration at multiple stereogenic centers with high fidelity. This catalytic approach provides significant

advantages over traditional chiral pool strategies or resolution methods, offering enhanced efficiency and

stereocontrol.

Catalytic Asymmetric Semi-Pinacol Rearrangement

Wang and colleagues developed a highly enantioselective fluorination/semi-pinacol rearrangement

cascade using (DHQD)₂PYR as chiral controller [2]. This transformation enables access to valuable chiral

α-oxaquaternary β-fluoro-ketones, crucial intermediates in okadaic acid construction.
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Table 2: Performance of (DHQD)₂PYR in Asymmetric Rearrangements

Reaction Type
Catalyst
Loading

Yield
Range

Enantiomeric
Excess

Key Reagents

Fluorination/Semi-
pinacol

10-20 mol% 29-73% 36-90% ee NSFI as F⁺ source

Chlorination/Semi-
pinacol

10 mol% 40-76% 74-99% ee DCDMH as Cl⁺
source

The catalytic system demonstrates remarkable substrate generality and exceptional stereochemical

control, with the absolute configuration of newly formed stereogenic centers dictated by the choice between

(DHQD)₂PYR and its pseudo-enantiomeric counterpart (DHQ)₂PYR. This stereodivergence provides

synthetic strategists with valuable flexibility for accessing either enantiomeric series from common

intermediates [2].

Experimental Protocols

Catalytic Asymmetric Fluorination/Semi-Pinacol Rearrangement

3.1.1 Materials and Equipment

Catalyst: (DHQD)₂PYR (97% purity, stored under inert atmosphere) [3]
Fluorinating agent: N-Fluorobenzenesulfonimide (NSFI)

Solvent: Anhydrous dichloromethane (DCM) over molecular sieves
Temperature control: Precision cryostat maintained at 10°C

Atmosphere: Inert nitrogen glovebox or Schlenk line techniques

3.1.2 Procedure

Reaction Setup: In a flame-dried 10 mL round-bottom flask, charge (DHQD)₂PYR (0.0448 mmol, 20

mol%) and NSFI (0.224 mmol, 1.0 equiv) under nitrogen atmosphere [2].
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Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe and stir at 500 rpm to form a

homogeneous solution. Cool the reaction mixture to 10°C using an external cooling bath.

Substrate Addition: Slowly add the substrate (0.224 mmol, 1.0 equiv) dissolved in anhydrous DCM

(1.0 mL) dropwise over 10 minutes using a syringe pump.

Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) and/or

LC-MS. Typical reaction time: 3-8 hours.

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract with

DCM (3 × 5 mL), combine organic layers, and dry over anhydrous Na₂SO₄.

Purification: Concentrate under reduced pressure and purify the crude product by flash

chromatography (silica gel, hexane/ether gradient 5:1 to 1:1) to afford the desired α-oxaquaternary β-

fluoro-ketones.

Catalytic Enantioselective α-Benzylamination of α-
Hydroxycyclobutanones

Melis and colleagues developed this tandem condensation/rearrangement/proton transfer sequence for

synthesizing pharmaceutically relevant α-(benzylamino)cyclobutanones [2].

3.2.1 Procedure

Reaction Setup: In a dried 5 mL vial, combine (DHQD)₂PYR (0.0395 g, 0.0448 mmol, 20 mol%) and

freshly distilled α-hydroxycyclobutanone (0.058 g, 0.669 mmol) under nitrogen.

Solvent and Amine Addition: Add dry 1,4-dioxane (0.5 mL) followed by dropwise addition of

benzylamine (0.224 mmol) via microsyringe.

Reaction Conditions: Stir the heterogeneous mixture at ambient temperature (23°C) for 0.5-18 hours.

Monitor by TLC until complete consumption of starting material.

Workup and Isolation: Directly load the crude reaction mixture onto a silica gel column and elute

with hexane/ether (5:1 to 1:1 gradient) to obtain pure α-(benzylamino)cyclobutanones.
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Analysis: Determine enantiomeric ratios by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH

90:10, 1.0 mL/min).

Table 3: Substrate Scope for α-Benzylamination Reaction

Substrate Aromatic Substituent Yield (%) e.r. Notes

2b-2h para-electron-withdrawing Up to 94% 87:13 High enantioselectivity

2i meta-substituted 77% 78:22 Good performance

2j ortho-substituted 48% 56:44 Lower yield/selectivity

Reaction Mechanism and Signaling Pathways

The remarkable enantiocontrol exhibited by (DHQD)₂PYR in okadaic acid synthesis originates from its

ability to form well-defined chiral complexes with reaction intermediates. The catalytic cycle involves

substrate binding through multiple non-covalent interactions, stereodetermining bond reorganization,

and product release with regeneration of the active catalyst species [2].

The following diagram illustrates the catalytic asymmetric fluorination/semi-pinacol rearrangement

mechanism:
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Catalytic Fluorination/Semi-Pinacol Mechanism
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The signaling pathway modulation by okadaic acid, the synthetic target, involves potent inhibition of

serine/threonine protein phosphatases PP1 and PP2A [5] [4]. This inhibition leads to

hyperphosphorylation of cellular proteins and subsequent activation of apoptotic pathways through PKR

stimulation, as illustrated below:
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Okadaic Acid Signaling Pathway in Apoptosis
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Experimental Workflow Visualization

The complete synthetic sequence for accessing okadaic acid intermediates using (DHQD)₂PYR catalysis

involves multiple carefully orchestrated steps:
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Okadaic Acid Synthetic Workflow Using (DHQD)₂PYR
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Technical Considerations & Troubleshooting

Catalyst Handling and Storage
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Moisture Sensitivity: (DHQD)₂PYR is hygroscopic; always store under inert gas and use anhydrous

solvents for reactions [3] [1].
Temperature Stability: Avoid prolonged exposure to temperatures above 40°C to prevent

decomposition.
Catalyst Reactivation: If catalytic activity decreases, dissolve in dry methanol, filter, and evaporate

under high vacuum to regenerate active form.

Reaction Optimization

Solvent Effects: Highest enantioselectivities typically observed in chlorinated solvents (DCM, CHCl₃)
or aromatic solvents (toluene).

Temperature Control: Critical for high ee; fluorination reactions perform best at 10°C, while
chlorination requires higher temperatures (50-70°C) [2].

Additives: Inclusion of 5Å molecular sieves and acidic additives like NBLP significantly improves
reaction rates and enantioselectivity in chlorination/semi-pinacol rearrangements.

Analytical Validation

Enantiomeric Excess Determination: Use chiral stationary phase HPLC with appropriate mobile
phases for accurate ee measurement.

Product Characterization: Employ comprehensive NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass
spectrometry for structural confirmation.

Conclusion

(DHQD)₂PYR has proven to be an indispensable chiral catalyst for the total synthesis of okadaic acid,

particularly enabling efficient construction of its characteristic stereocenters through asymmetric

fluorination/chlorination and semi-pinacol rearrangement cascades. The protocols detailed herein provide

researchers with robust methodologies for implementing these transformations, with typical yields reaching

40-94% and enantiomeric ratios as high as 99:1 [2]. The continued investigation of (DHQD)₂PYR-mediated

asymmetric catalysis promises to further streamline the synthesis of okadaic acid and related complex

polyether natural products, facilitating biological studies of these pharmacologically significant compounds.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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